2-[(2,6-Dichlorobenzyl)sulfanyl]-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
“2-[(2,6-Dichlorobenzyl)sulfanyl]-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine” is a heterocyclic compound . It belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines . The structure of these compounds was proven using NMR spectroscopy and HPLC-MS spectrometry .
Synthesis Analysis
The synthesis of several heterocyclic compounds of the [1,2,4]triazolo[1,5-a]pyrimidine-7-one class has been described . The inhibitory effect of the synthesized substances was studied in relation to copper in neutral and acidic chloride environments .Scientific Research Applications
Heteroaromatization and Synthesis of Novel Derivatives
Heteroaromatization techniques have led to the synthesis of novel [1,2,4]triazolo[1,5-c]pyrimidine derivatives, showcasing a methodology for obtaining a variety of compounds through reactions with different reagents. These synthesized compounds have been explored for their antimicrobial activities, indicating potential applications in developing new antimicrobial agents (El-Agrody et al., 2001).
Metal-free Synthesis
Innovative metal-free synthesis methods for 1,2,4-triazolo[1,5-a]pyridines have been developed, utilizing phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation. This approach features short reaction times and high yields, suggesting efficient pathways for constructing biologically important skeletons directly, which could be crucial for pharmacological applications (Zheng et al., 2014).
Antitumor, Antiviral, and Agrochemical Potential
The exploration of [1,2,4]triazolo[1,5-a]pyrimidine derivatives has shown them to possess antitumor, antiviral, herbicidal, and fungicidal activities. This opens up possibilities for their use in medical and agrochemical fields, highlighting the chemical diversity and potential utility of these compounds in various domains (Fizer et al., 2013).
Microwave-Assisted Synthesis for QSAR Studies
The microwave-assisted synthesis of [1,2,4]triazolo[4,3a]pyrimidine-6-carbonitrile derivatives has facilitated quick and efficient production of compounds for QSAR studies. This approach not only optimizes synthetic routes but also enables the rapid evaluation of biological activities, contributing to the development of new anticonvulsant agents (Divate & Dhongade-Desai, 2014).
Structural and Spectroscopic Characterization
Extensive structural and spectroscopic characterization of [1,2,4]triazolo[1,5-a]pyrimidine derivatives, including X-ray crystallography and NMR techniques, has provided insight into their molecular configurations. This foundational knowledge is essential for understanding the chemical properties and potential interactions of these compounds in biological systems (Canfora et al., 2010).
Mechanism of Action
Target of Action
It is known that pyrimidine derivatives have been extensively studied for their anticancer activity . They are recognized as valuable compounds in the treatment of cancer due to their resemblance in structure with the nucleotide base pair of DNA and RNA .
Mode of Action
Pyrimidine derivatives are known to interact with dna and rna due to their structural similarity, which can interfere with cellular processes and potentially lead to cell death .
Biochemical Pathways
It is known that pyrimidine derivatives can affect various biological procedures, including cancer pathogenesis .
Result of Action
It is known that pyrimidine derivatives can exhibit cytotoxic activities against various cancer cell lines .
Properties
IUPAC Name |
2-[(2,6-dichlorophenyl)methylsulfanyl]-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2N4S/c19-14-7-4-8-15(20)13(14)11-25-18-22-17-21-10-9-16(24(17)23-18)12-5-2-1-3-6-12/h1-10H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYNAZMNRGNDJRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=NC3=NC(=NN23)SCC4=C(C=CC=C4Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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